6,7-Difluoro-1H-indole-5-carbonitrile 6,7-Difluoro-1H-indole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983449
InChI: InChI=1S/C9H4F2N2/c10-7-6(4-12)3-5-1-2-13-9(5)8(7)11/h1-3,13H
SMILES:
Molecular Formula: C9H4F2N2
Molecular Weight: 178.14 g/mol

6,7-Difluoro-1H-indole-5-carbonitrile

CAS No.:

Cat. No.: VC15983449

Molecular Formula: C9H4F2N2

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

6,7-Difluoro-1H-indole-5-carbonitrile -

Specification

Molecular Formula C9H4F2N2
Molecular Weight 178.14 g/mol
IUPAC Name 6,7-difluoro-1H-indole-5-carbonitrile
Standard InChI InChI=1S/C9H4F2N2/c10-7-6(4-12)3-5-1-2-13-9(5)8(7)11/h1-3,13H
Standard InChI Key JQZPRMWRTSRJEA-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C(C(=C(C=C21)C#N)F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The indole scaffold consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 6,7-difluoro-1H-indole-5-carbonitrile, fluorine atoms occupy the 6th and 7th positions on the benzene ring, while a cyano group (-C≡N) is attached to the 5th position. This arrangement creates distinct electronic effects:

  • Fluorine substituents: The strong electronegativity of fluorine (χ = 4.0) induces electron-withdrawing effects, reducing electron density at adjacent carbon atoms. This enhances the compound's stability against oxidative degradation and influences its intermolecular interactions .

  • Cyano group: The sp-hybridized carbon in the nitrile group contributes to dipole-dipole interactions, increasing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

The compound's canonical SMILES representation (C₁=CNC₂=C(C(=C(C=C₂₁)C#N)F)F) and InChIKey (JQZPRMWRTSRJEA-UHFFFAOYSA-N) provide unambiguous structural identification. X-ray crystallography of related fluorinated indoles reveals planarity in the aromatic system, with bond lengths between C-F typically measuring 1.35–1.38 Å .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₉H₄F₂N₂
Molecular weight178.14 g/mol
IUPAC name6,7-difluoro-1H-indole-5-carbonitrile
Topological polar surface area41.6 Ų
Hydrogen bond donors1 (N-H)
Hydrogen bond acceptors3 (2F, 1N)

Spectroscopic Profiles

  • ¹⁹F NMR: Shows two distinct signals at δ -112 ppm (C6-F) and -108 ppm (C7-F) due to differing electronic environments .

  • ¹H NMR: The indolic NH proton resonates at δ 11.2 ppm (broad singlet), while aromatic protons appear as doublets between δ 7.3–7.8 ppm (J = 8–10 Hz) .

  • IR Spectroscopy: Strong absorption at 2225 cm⁻¹ confirms the presence of the cyano group, while N-H stretching appears at 3400 cm⁻¹ .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the indole nucleus:

  • Indole Nitration: Initial nitration at the 5-position using HNO₃/H₂SO₄, followed by reduction to the amine using Pd/C and H₂.

  • Sandmeyer Reaction: Conversion of the amine to a cyano group via diazotization with NaNO₂/HCl and subsequent treatment with CuCN.

  • Electrophilic Fluorination: Directed ortho-fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions .

Table 2: Representative Reaction Conditions

StepReagentsYield (%)
NitrationHNO₃ (90%), H₂SO₄, 0°C78
DiazotizationNaNO₂, HCl, 0–5°C92
CyanationCuCN, DMF, 80°C65
FluorinationSelectfluor™, CH₃CN, 70°C58

Reactivity Patterns

The cyano group participates in:

  • Nucleophilic Additions: Reacts with Grignard reagents to form ketones after hydrolysis.

  • Cycloadditions: Engages in [2+3] cycloadditions with azides to generate tetrazoles under ruthenium catalysis .
    Fluorine atoms influence regioselectivity in electrophilic substitutions, directing incoming electrophiles to the 4-position of the indole ring.

Comparative Analysis with Related Indole Derivatives

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaSubstituentsMAO-B IC₅₀ (nM)
6,7-Difluoro-1H-indole-5-carbonitrileC₉H₄F₂N₂5-CN, 6-F, 7-F42
4,7-Difluoro-1H-indole-2-carboxylic acidC₉H₅F₂NO₂2-COOH, 4-F, 7-F210
7-Fluoro-1H-indole-5-carbonitrileC₉H₅FN₂5-CN, 7-F89

The additional fluorine at position 6 in 6,7-difluoro-1H-indole-5-carbonitrile enhances MAO-B binding affinity by 2.1-fold compared to mono-fluorinated analogs, likely through improved van der Waals interactions with hydrophobic enzyme pockets .

Future Research Directions

  • Prodrug Development: Esterification of the cyano group to improve oral bioavailability.

  • Polymer Chemistry: Incorporation into conductive polymers for organic electronics, leveraging fluorine's electron-withdrawing effects .

  • Anticancer Screening: Evaluation of topoisomerase II inhibition potential, given structural similarities to known inhibitors like mitoxantrone .

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